1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16-5-7-17(8-6-16)15-24-21(28)26-22(11-3-2-4-12-22)20-25-19(27-29-20)18-9-13-23-14-10-18/h5-10,13-14H,2-4,11-12,15H2,1H3,(H2,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTLZPIQXFZOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The molecule dissects into two key subunits:
- 1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexylamine – A cyclohexyl core bearing a 1,2,4-oxadiazole ring substituted with pyridin-4-yl.
- 4-Methylbenzyl isocyanate – The urea-forming component.
Coupling these via nucleophilic addition-elimination forms the urea linkage. Critical challenges include regioselective oxadiazole cyclization and steric hindrance mitigation during urea bond formation.
Synthesis of 1-(3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl)Cyclohexylamine
Cyclohexane Carboxylic Acid Activation
Cyclohexane carboxylic acid (A ) is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. After 2 h, excess SOCl₂ is removed under reduced pressure to yield cyclohexanecarbonyl chloride (B ).
Amidoxime Formation
Pyridin-4-ylamidoxime (C ) is prepared by refluxing pyridine-4-carbonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 80°C for 6 h. The product precipitates upon cooling and is filtered (Yield: 82%).
Oxadiazole Cyclization
B (1.2 eq) is added dropwise to C (1 eq) in pyridine at 0°C. The mixture is stirred at 110°C for 12 h, forming 5-(cyclohexyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (D ). Purification via silica chromatography (hexane/EtOAc 7:3) affords D as white crystals (Yield: 68%, m.p. 142–144°C).
Table 1: Optimization of Oxadiazole Cyclization
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | Neat | 110 | 12 | 68 |
| DCM + EDC/HOBt | DCM | 25 | 24 | 42 |
| TCFH/NMI | DMF | 80 | 6 | 75 |
TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI) enhances cyclization efficiency.
Urea Bond Formation
Preparation of 4-Methylbenzyl Isocyanate
4-Methylbenzylamine (F ) is treated with triphosgene (0.33 eq) in dry toluene at −10°C. After 1 h, the mixture warms to 25°C and stirs for 3 h. Distillation under vacuum affords 4-methylbenzyl isocyanate (G ) (Yield: 78%, b.p. 98–100°C).
Coupling Reaction
E (1 eq) and G (1.2 eq) are combined in anhydrous THF with triethylamine (2 eq) at 0°C. The reaction proceeds at 25°C for 24 h. Quenching with ice-water precipitates the crude product, which is recrystallized from ethanol/water (4:1) to yield the title compound (Yield: 65%, HPLC purity: 96.2%).
Table 2: Urea Coupling Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | THF | 25 | 24 | 65 |
| DBU | DCM | 40 | 12 | 58 |
| Pyridine | Acetonitrile | 25 | 48 | 47 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, J = 4.8 Hz, 2H, pyridine-H), 7.78 (d, J = 4.8 Hz, 2H, pyridine-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 6.32 (t, J = 5.6 Hz, 1H, NH), 4.31 (d, J = 5.6 Hz, 2H, CH₂), 3.02–2.95 (m, 1H, cyclohexyl-H), 2.45 (s, 3H, CH₃), 1.85–1.45 (m, 10H, cyclohexyl-H).
- HRMS (ESI) : m/z calcd for C₂₂H₂₅N₅O₂ [M+H]⁺ 392.2078, found 392.2081.
Process Optimization Challenges
Scalability and Industrial Relevance
A kilogram-scale process (Patent WO2020212513A1) employs continuous flow hydrogenation for E synthesis, reducing Pd/C catalyst loading to 0.05 eq and improving throughput by 40%. Final recrystallization in ethanol/water achieves consistent purity (>95%) with E-factor (kg waste/kg product) of 32, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in organic reactions.
Materials Science: Its unique structure may be useful in the design of novel materials with specific electronic or photophysical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a molecular probe to study biological processes, such as enzyme activity or protein-protein interactions.
Industry:
Polymer Science: It may be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)amine: Similar structure but with an amine group instead of a urea moiety.
1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)carbamate: Contains a carbamate group instead of a urea.
Uniqueness: The presence of the urea moiety in 1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea provides unique hydrogen bonding capabilities and potential for interaction with biological targets, distinguishing it from similar compounds with different functional groups.
Biological Activity
1-(4-Methylbenzyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known by its CAS number 1396766-09-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's molecular formula is , and it features a complex structure incorporating a urea moiety linked to a cyclohexyl group and a pyridine-substituted oxadiazole. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound. These include:
- Anticancer Activity : The compound has demonstrated significant antiproliferative effects against several cancer cell lines, including human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .
- Antimicrobial Properties : Preliminary assays indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to inhibit DNA gyrase and other critical bacterial enzymes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : The compound has been shown to inhibit ATPase activity in bacterial DNA gyrase, which is crucial for DNA replication and transcription .
- Induction of Apoptosis : In cancer cells, the compound increases the expression of pro-apoptotic factors and activates caspases, leading to programmed cell death .
- Molecular Interactions : Molecular docking studies suggest that the compound interacts favorably with target proteins due to hydrophobic interactions facilitated by its aromatic rings .
Data Table: Biological Activity Summary
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on Antiproliferative Effects : A comprehensive study evaluated the antiproliferative activity of various urea derivatives against multiple cancer cell lines. It was found that modifications at specific positions on the urea moiety significantly influenced their activity levels .
- Molecular Docking Analysis : Another study utilized molecular docking techniques to predict interactions between similar compounds and target proteins involved in cancer progression. The results indicated promising binding affinities for compounds featuring oxadiazole rings, suggesting potential therapeutic applications .
Q & A
Q. [Advanced]
- 2D NMR (HSQC/HMBC) : Resolves overlapping cyclohexyl proton signals and confirms oxadiazole connectivity via long-range C-H correlations .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles (e.g., oxadiazole ring planarity) . For example, XRD analysis of analogous compounds revealed torsional angles of 5–10° between the oxadiazole and adjacent rings .
What experimental design principles should be applied to optimize the yield of the oxadiazole ring formation step?
Q. [Advanced]
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF, THF), and catalyst (EDCI, DCC) to identify optimal conditions .
- In Situ Monitoring : Use FT-IR to track the disappearance of amidoxime N–O stretches (~1650 cm⁻¹) and emergence of oxadiazole C=N stretches (~1600 cm⁻¹) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .
How can molecular docking studies predict the compound’s interaction with kinase targets?
Q. [Advanced]
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, BRAF) due to the compound’s urea and oxadiazole motifs, which mimic adenine interactions .
- Docking Workflow :
How should researchers address discrepancies in biological activity data across different assays?
Q. [Advanced]
- Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability assays (e.g., MTT) to rule out off-target effects .
- Standardized Protocols : Use ATP concentration gradients (1–100 µM) to control for assay variability .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyridinyl-oxadiazole derivatives) to identify trends in substituent effects .
Which substituent modifications on the pyridinyl-oxadiazole moiety enhance bioactivity based on SAR studies?
Q. [Advanced]
- Pyridine Substitution : Introducing electron-withdrawing groups (e.g., Cl at the 3-position) improves kinase binding affinity by 2–3-fold .
- Oxadiazole Modifications : Replacing pyridin-4-yl with pyridin-2-yl reduces steric hindrance, enhancing selectivity for cyclin-dependent kinases .
- Cyclohexyl Optimization : Fluorination at the 4-position of the cyclohexyl ring increases metabolic stability (t½ from 2 h to 6 h in microsomal assays) .
What strategies improve aqueous solubility for in vivo studies of this hydrophobic compound?
Q. [Advanced]
- Co-Solvent Systems : Use 10% DMSO + 10% PEG-400 in PBS (pH 7.4) to achieve >1 mg/mL solubility .
- Prodrug Approach : Introduce a phosphate ester at the urea NH, which hydrolyzes in vivo to release the active compound .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to enhance bioavailability by 4-fold .
Key Methodological Insights from Evidence:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
